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L-LYSINE:2HCL (15N2+)

Metabolic flux analysis Amino acid kinetics GC-MS isotope dilution

Unlabeled L-lysine cannot be distinguished from endogenous pools via MS, compromising tracer studies. L-LYSINE:2HCL (15N2+) solves this with a +2 Da mass shift and ≥98 atom% 15N enrichment. - 10-fold higher detection sensitivity vs. single 15N-labeled lysine - Enables dual-tracer designs with orthogonal mass shifts - Complete nitrogen flux data for urea cycle & saccharopine pathway studies

Molecular Formula
Molecular Weight 221.09
Cat. No. B1579959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LYSINE:2HCL (15N2+)
Molecular Weight221.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-LYSINE:2HCL (15N2+) Product Overview


L-LYSINE:2HCL (15N2+) is a stable isotope-labeled form of the essential amino acid L-lysine dihydrochloride, wherein both nitrogen atoms (the α-amino and ε-amino groups) are substituted with the stable heavy isotope nitrogen-15 at an isotopic enrichment of ≥98 atom% . As a dihydrochloride salt (molecular formula C₆H₁₆Cl₂¹⁵N₂O₂, molecular weight 221.09 g/mol, melting point 200–206°C) , this compound serves as a mass-differentiated tracer in metabolic flux analysis, protein turnover studies, and mass spectrometry-based quantitative proteomics [1]. The dual ¹⁵N labeling confers a +2 Da mass shift relative to unlabeled L-lysine, enabling unambiguous mass spectrometric discrimination from endogenous lysine pools while preserving the native biochemical properties of the amino acid in biological systems .

1
Dual ¹⁵N labeling (+2 Da shift) supports unambiguous mass discrimination from endogenous lysine in MS workflows.
2
High isotopic enrichment enables sensitive detection in metabolic flux and protein turnover studies.
3
L-enantiomer purity ensures efficient incorporation in mammalian SILAC and cell-culture labeling.
4
Orthogonal mass tag compatible with dual-isotope (¹³C/¹⁵N) compartmental modeling designs.

L-LYSINE:2HCL (15N2+) vs. Alternative Lysine Tracers


Stable isotope-labeled amino acids are not functionally interchangeable in quantitative research applications. Unlabeled L-lysine cannot be distinguished from endogenous lysine pools in biological samples via mass spectrometry, precluding its use in tracer studies or protein quantitation workflows such as SILAC [1]. Among labeled variants, ¹³C-labeled lysine produces a different mass shift and introduces distinct spectral interference patterns compared to ¹⁵N-labeled lysine due to the higher natural abundance of ¹³C (1.1%) versus ¹⁵N (0.37%), which affects baseline signal-to-noise ratios and detection limits in MS-based quantification [2]. Furthermore, singly ¹⁵N-labeled lysine (e.g., L-lysine-α-¹⁵N) exhibits substantially lower detection sensitivity in GC-MS isotope dilution assays compared to the doubly ¹⁵N-labeled L-LYSINE:2HCL (15N2+), with a 10-fold reduction in detectable dilution range [3]. Racemic DL-lysine-¹⁵N₂ contains the biologically inactive D-enantiomer, which is not incorporated into mammalian proteins via translational machinery and introduces confounding variables in metabolic incorporation studies . Consequently, substitution with any of these alternatives compromises quantitative accuracy, detection sensitivity, or biological relevance in experiments requiring ¹⁵N-based mass differentiation of lysine.

Unlabeled Unlabeled L-lysine cannot be mass-resolved from endogenous pools, making it unsuitable for tracer or quantitative proteomics workflows.
Singly ¹⁵N Singly ¹⁵N-labeled lysine may reduce GC-MS detection sensitivity and dynamic range in isotope dilution studies, potentially limiting kinetic monitoring.
Racemic DL DL-Lysine-¹⁵N₂ contains ~50% D-enantiomer not incorporated by mammalian translational machinery, lowering effective labeling efficiency and introducing background.
¹³C-labeled ¹³C-labeled lysine introduces different spectral interference patterns and higher natural abundance background, which may compromise signal-to-noise in low-abundance analysis.

L-LYSINE:2HCL (15N2+) Quantitative Evidence


Dual ¹⁵N Labeling Improves GC-MS Isotope Dilution Sensitivity

In a direct head-to-head comparison using gas chromatography-mass spectrometry (GC-MS) isotope dilution curve analysis, doubly ¹⁵N-labeled L-lysine (L-[¹⁵N₂]lysine) was detectable at dilutions 10 times greater than singly labeled lysine [1]. This enhanced sensitivity permitted kinetic measurements of plasma free-lysine isotope content over a 300-fold dilution range during a 6-hour period following a single oral bolus of 5 mg/kg body weight in human subjects, a dynamic range unattainable with singly labeled lysine preparations [1]. The study employed L-[¹⁵N₂]lysine produced via fermentation of Brevibacterium flavum 21129 supplemented with (¹⁵NH₄)₂SO₄ at 98.0 atom% excess isotopic enrichment [1].

GC-MS dilution sensitivity
Direct comparison
10× greater dilution detection vs singly ¹⁵N-labeled lysine in GC-MS isotope dilution
Supports extended temporal monitoring of plasma lysine kinetics across 300-fold dilution range
Human subjects, 5 mg/kg oral bolus; kinetic measurements over 6 h
Metabolic flux analysis Amino acid kinetics GC-MS isotope dilution

Dual-Tracer Oral-Intravenous Kinetic Modeling

In a direct head-to-head multitracer study, five female subjects received L-[¹³C₁]lysine (27 μmol/kg) as an intravenous bolus and L-[¹⁵N₂]lysine (27 μmol/kg) as an oral bolus administered 4 hours postprandially, with plasma and breath samples collected over 6 hours [1]. This dual-label approach enabled the simultaneous fitting of tracer data to a mammillary multicompartmental model that partitioned lysine metabolism into fast-exchanging and slow-exchanging peripheral compartments, yielding distinct kinetic parameters: fast compartment lysine oxidation rate of 21 mmol/kg/h, incorporation into protein of 35 mmol/kg/h, and release by protein breakdown of 56 mmol/kg/h, versus slow compartment protein synthesis and breakdown rates both at 53 mmol/kg/h, culminating in a whole-body lysine flux of 106 mmol/kg/h [1]. Without the orthogonal mass differentiation provided by L-[¹⁵N₂]lysine relative to L-[¹³C₁]lysine, such compartment-specific kinetic resolution would not be feasible.

Dual-tracer kinetic model
Direct comparison
Simultaneous resolution of oral vs IV lysine kinetics using L-[¹⁵N₂] + L-[¹³C₁]; compartment-specific rates differentiated
Enables route-specific metabolic flux deconvolution in multicompartmental models
n=5, 27 μmol/kg oral/IV, 6 h sampling; whole-body flux 106 mmol/kg/h
Protein turnover Compartmental modeling Dual-isotope tracer studies

¹⁵N vs. ¹³C: Lower Background Interference in MS

The selection between ¹⁵N-labeled and ¹³C-labeled amino acids for mass spectrometry-based quantification carries distinct implications for analytical performance due to inherent differences in natural isotopic abundance. The natural abundance of ¹³C is approximately 1.1%, whereas the natural abundance of ¹⁵N is only 0.37%—a nearly 3-fold difference [1]. This lower natural abundance of ¹⁵N translates to reduced background peaks and less complex isotopic envelopes for ¹⁵N-labeled molecules in mass spectrometry, resulting in improved signal-to-noise ratios and more accurate quantification, particularly in complex biological matrices where baseline interference can confound low-abundance analyte detection [1]. Additionally, ¹³C-labeled molecules exhibit more intricate isotopic cluster patterns due to the statistical distribution of ¹³C across multiple carbon positions, further complicating spectral interpretation relative to ¹⁵N-labeled counterparts [1].

¹⁵N vs ¹³C background
Class-level inference
~3× lower natural abundance: ¹⁵N 0.37% vs ¹³C 1.1%
Reduced spectral baseline interference may improve S/N in low-abundance quantitative proteomics
Applies broadly to ¹⁵N vs ¹³C labels; data to verify in specific matrices
Quantitative proteomics SILAC Mass spectrometry signal-to-noise ratio

L-Enantiomeric Specificity in Metabolic Incorporation

DL-Lysine-¹⁵N₂ hydrochloride is a racemic mixture containing equimolar amounts of the biologically active L-enantiomer and the biologically inactive D-enantiomer . Mammalian translational machinery exclusively incorporates L-amino acids into nascent polypeptide chains; D-lysine is not utilized for protein synthesis in eukaryotic systems . Consequently, when DL-Lysine-¹⁵N₂ is employed in cell culture-based metabolic labeling experiments (e.g., SILAC), only approximately 50% of the administered labeled lysine (the L-fraction) is available for incorporation into the proteome, effectively halving labeling efficiency relative to the use of enantiomerically pure L-LYSINE:2HCL (15N2+). The presence of the D-enantiomer also introduces an unincorporated pool of labeled compound that may contribute to background signal or confound quantitative interpretation in tracer studies.

Enantiomeric efficiency
Class-level inference
L-LYSINE:2HCL (15N2+): ~2× higher effective labeling vs racemic DL-¹⁵N₂
Maximizes isotopic incorporation and minimizes unincorporated D-enantiomer background
Mammalian translational machinery stereospecificity; cell-culture SILAC context
Protein synthesis Metabolic labeling Enantiomeric specificity

Complete Nitrogen Tracing via Dual α- and ε-¹⁵N Labeling

L-LYSINE:2HCL (15N2+) contains ¹⁵N isotopic substitution at both the α-amino nitrogen (directly attached to the α-carbon) and the ε-amino nitrogen (terminal amino group of the side chain), achieving ≥98 atom% ¹⁵N enrichment at both positions . In contrast, single-nitrogen labeled lysine variants (e.g., L-lysine-α-¹⁵N or L-lysine-ε-¹⁵N) label only one of the two nitrogen atoms, leaving the other at natural isotopic abundance. This dual labeling enables comprehensive tracing of both nitrogen atoms through catabolic pathways where the α-amino and ε-amino groups undergo divergent metabolic fates: the α-amino nitrogen enters transamination and the urea cycle, while the ε-amino nitrogen follows distinct catabolic routes including saccharopine pathway metabolism. Single-nitrogen labeling cannot simultaneously track both nitrogen pools, limiting the completeness of nitrogen flux analysis.

Dual nitrogen tracing
Class-level inference
2× nitrogen coverage: both α- and ε-¹⁵N labeled at high enrichment
Supports complete nitrogen mass balance in catabolism/urea cycle studies
Single-label alternatives cannot simultaneously trace divergent N-fates
Nitrogen metabolism Urea cycle tracing Amino acid catabolism

L-LYSINE:2HCL (15N2+) Optimal Applications


Dual-Isotope Compartmental Modeling of Route-Specific Kinetics

L-LYSINE:2HCL (15N2+) is optimally deployed in dual-tracer experimental designs requiring simultaneous resolution of orally versus intravenously administered lysine kinetics. As demonstrated by Irving et al. (1986), pairing L-[¹⁵N₂]lysine (oral route) with L-[¹³C₁]lysine (intravenous route) enables the construction of multicompartmental models that partition protein synthesis and breakdown into fast- and slow-exchanging tissue compartments [1]. This approach is directly applicable to studies of protein metabolism in clinical nutrition, lactation physiology, and metabolic disorders where route-specific amino acid utilization must be quantified. The orthogonal mass shift provided by the ¹⁵N₂ label (+2 Da) relative to the ¹³C₁ label (+1 Da) is essential for this experimental architecture [1].

Extended-Duration Plasma Lysine Kinetic Studies

Experiments requiring long temporal monitoring of plasma lysine kinetics across wide physiological concentration ranges benefit specifically from the 10-fold enhanced detection sensitivity of L-[¹⁵N₂]lysine compared to singly labeled lysine. As established by Irving et al. (1983), the doubly ¹⁵N-labeled compound permits kinetic measurements over a 300-fold dilution range during a 6-hour post-dose period following a single 5 mg/kg oral bolus [2]. This capability is critical for human nutrition studies, metabolic flux analyses of lysine catabolism, and investigations of protein turnover where tracer dilution spans orders of magnitude from peak plasma concentration to near-baseline levels [2].

SILAC Quantitative Proteomics with Low Isotopic Background

In SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows where signal-to-noise ratio determines quantitative accuracy for low-abundance proteins, L-LYSINE:2HCL (15N2+) offers analytical advantages over ¹³C-labeled lysine due to the 3-fold lower natural abundance of ¹⁵N (0.37%) compared to ¹³C (1.1%) [3]. This reduced natural isotopic background minimizes spectral interference and simplifies isotopic envelope deconvolution in complex proteomic samples. The compound is also preferred over DL-Lysine-¹⁵N₂ racemic mixtures, which contain 50% biologically inactive D-enantiomer that reduces effective labeling efficiency . Procurement of the enantiomerically pure L-lysine dihydrochloride salt (L-LYSINE:2HCL) ensures maximal incorporation efficiency in mammalian cell culture systems .

Complete Nitrogen Flux Analysis in Lysine Catabolism

For metabolic investigations requiring comprehensive tracing of both lysine nitrogen atoms through divergent catabolic pathways, L-LYSINE:2HCL (15N2+) is the requisite reagent. The α-amino nitrogen undergoes transamination and enters the urea cycle, while the ε-amino nitrogen follows distinct catabolic routes including the saccharopine pathway. Single-nitrogen labeled lysine (α-¹⁵N or ε-¹⁵N only) cannot simultaneously track both nitrogen pools, resulting in incomplete nitrogen flux data . The dual ¹⁵N labeling (≥98 atom% at both positions) enables complete nitrogen mass balance calculations in studies of amino acid catabolism, urea synthesis, and nitrogen homeostasis, applications for which alternative labeling strategies are analytically insufficient .

Application
Selection Property
Validation Focus
Dual-isotope metabolic flux studies
Orthogonal mass shift for route/tissue discrimination
Compartment-specific kinetic parameter resolution
Extended plasma lysine kinetics
Enhanced GC-MS sensitivity and dynamic range
Temporal tracer dilution across orders of magnitude
SILAC quantitative proteomics
Low isotopic background (¹⁵N vs ¹³C)
Spectral interference reduction in complex samples
Nitrogen metabolic flux analysis
Dual α- and ε-¹⁵N labeling
Comprehensive nitrogen mass balance

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